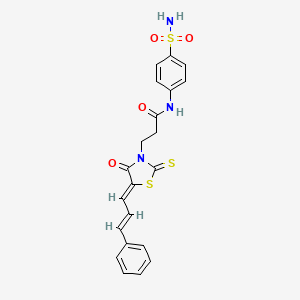

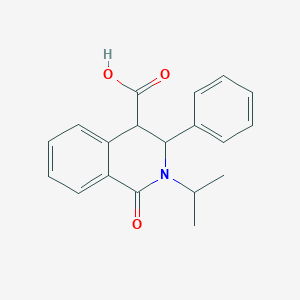

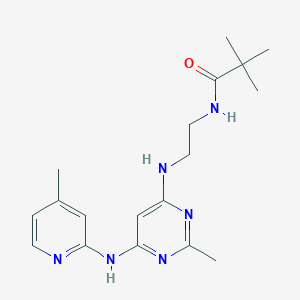

![molecular formula C13H17BN2O2 B2365209 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1873385-99-9](/img/structure/B2365209.png)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine” is likely a boronic ester, given the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through the reaction of a boronic acid with a diol . The pyrazolo[1,5-a]pyridine moiety could be synthesized separately and then coupled with the boronic ester through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazolo[1,5-a]pyridine core with a boronic ester group attached at the 6-position . The boronic ester group would consist of a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon atom being part of a tetramethyl group .Chemical Reactions Analysis

In general, boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst . The product of such a reaction would be a new carbon-carbon bond between the pyrazolo[1,5-a]pyridine moiety and the aryl or vinyl group .Aplicaciones Científicas De Investigación

Application in Cancer Research

- Field : Oncology

- Summary : This compound has been used in the study of Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types .

- Method : A mixture of the product from the previous step, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, PdCl 2 (dppf), and Na 2 CO 3 in 1,4-dioxane and water was degassed with Ar for 5 minutes. The reaction mixture was heated to 90°C .

- Results : The study provided insights into the variant and tissue-specific differences across tumor types in the context of Ataxia-Telangiectasia Mutated loss-of-function .

Application in Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .

- Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

- Results : The synthesis resulted in the production of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib .

Application in the Synthesis of Benzoxazinones

- Field : Organic Chemistry

- Summary : This compound is used in the synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one .

- Method : The compound is used as a boronic acid derivative in a palladium-catalyzed cross-coupling reaction .

- Results : The reaction results in the formation of benzoxazinones, which are important heterocyclic compounds with various biological activities .

Application in the Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .

- Method : The compound is used in the presence of a palladium catalyst for borylation and in the presence of transition metal catalysts for hydroboration .

- Results : The reactions result in the formation of boronate esters, which are important intermediates in organic synthesis .

Application in the Synthesis of Benzoxazinones

- Field : Organic Chemistry

- Summary : This compound is used in the synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one .

- Method : The compound is used as a boronic acid derivative in a palladium-catalyzed cross-coupling reaction .

- Results : The reaction results in the formation of benzoxazinones, which are important heterocyclic compounds with various biological activities .

Application in Borylation and Hydroboration Reactions

- Field : Organic Chemistry

- Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .

- Method : The compound is used in the presence of a palladium catalyst for borylation and in the presence of transition metal catalysts for hydroboration .

- Results : The reactions result in the formation of boronate esters, which are important intermediates in organic synthesis .

Propiedades

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-7-8-15-16(11)9-10/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFRAYNBNAPVCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC=N3)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)

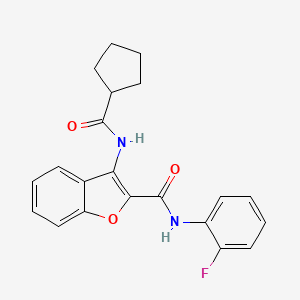

![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)

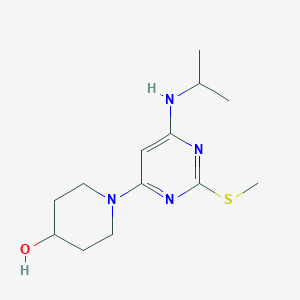

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)

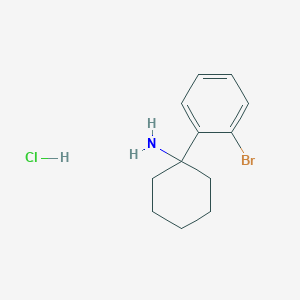

![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)